2,3,6-Trifluorophenol

Description

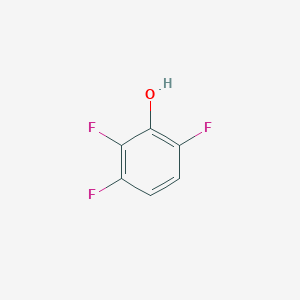

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFGUSFDWCVXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333764 | |

| Record name | 2,3,6-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113798-74-6 | |

| Record name | 2,3,6-Trifluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,6 Trifluorophenol

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of 2,3,6-trifluorophenol to avoid the formation of undesired isomers. The substitution pattern of the fluorine atoms on the benzene (B151609) ring dictates the reactivity and the position of the incoming hydroxyl group.

Nucleophilic aromatic substitution (NAS) is a prominent strategy for the synthesis of this compound. This approach typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. The success of this method hinges on the activation of the aromatic ring by the electron-withdrawing fluorine atoms.

One direct method for the synthesis of this compound is the hydrolysis of a suitable halogenated trifluorobenzene precursor, such as 1,2,3,5-tetrafluorobenzene or 1-chloro-2,3,6-trifluorobenzene. This reaction involves the displacement of a halogen atom by a hydroxide ion.

Nucleophilic Aromatic Substitution (NAS) Approaches

Hydrolysis of Halogenated Trifluorobenzenes

Reaction Mechanisms and Catalytic Considerations (e.g., H2SO4, CuSO4)

The hydrolysis of halogenated trifluorobenzenes can be facilitated by the use of catalysts. While the uncatalyzed reaction can occur at high temperatures and pressures, the use of acid and metal catalysts can significantly improve reaction rates and yields.

The reaction mechanism in the presence of a strong acid like sulfuric acid (H2SO4) is believed to proceed through protonation of the fluorine atom, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.

Copper (II) sulfate (CuSO4) can also act as a catalyst in these hydrolysis reactions. The copper(II) ions can coordinate to the halogen leaving group, facilitating its departure and promoting the nucleophilic attack by the hydroxide source. The exact mechanism is complex and may involve the formation of an organocopper intermediate.

Optimization of Reaction Conditions (e.g., Temperature, pH)

The efficiency of the hydrolysis of halogenated trifluorobenzenes is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pH, and the choice of solvent.

| Parameter | Effect on Reaction | Optimized Range (Typical) |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. | 150-250 °C |

| pH | A basic pH is necessary to provide a sufficient concentration of the hydroxide nucleophile. However, excessively high pH can lead to side reactions. | 9-12 |

| Solvent | Polar aprotic solvents are often used to dissolve both the organic substrate and the inorganic base. | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

The data in this table is illustrative and optimal conditions can vary based on the specific substrate and catalyst used.

An alternative NAS-based approach involves the diazotization of a trifluoroaniline, specifically 2,3,6-trifluoroaniline, followed by the hydroxylation of the resulting diazonium salt. This is a classic method for the introduction of a hydroxyl group onto an aromatic ring.

The process begins with the treatment of 2,3,6-trifluoroaniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures (0-5 °C). This reaction forms the corresponding trifluorobenzenediazonium salt. The subsequent step involves heating the aqueous solution of the diazonium salt, which leads to the loss of nitrogen gas and the formation of the desired this compound.

Table of Reaction Conditions for Diazotization and Hydroxylation

| Step | Reagents | Temperature (°C) | Key Considerations |

| Diazotization | 2,3,6-Trifluoroaniline, NaNO2, H2SO4 | 0-5 | Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt. |

| Hydroxylation | Trifluorobenzenediazonium salt, H2O | 50-100 | The temperature is gradually increased to facilitate the controlled decomposition of the diazonium salt to the phenol (B47542). |

This table provides a general overview of the reaction conditions.

Organometallic chemistry offers powerful tools for the regioselective synthesis of functionalized aromatic compounds, including this compound. These methods often involve the generation of a carbanionic species that can then react with an electrophilic oxygen source.

One of the most effective strategies is directed ortho-metalation (DoM) . In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), directing the deprotonation to the adjacent ortho position. The fluorine atom itself can act as a directing group, facilitating lithiation at an adjacent carbon. For the synthesis of this compound, a plausible precursor would be 1,2,4-trifluorobenzene. The fluorine at the 2-position can direct the lithiation to the 3-position. Subsequent reaction of this organolithium intermediate with an electrophilic oxygen source, such as oxygen gas followed by a reducing agent, or a peroxide, would yield the desired this compound.

Another organometallic approach involves the formation of a Grignard reagent . A halogenated trifluorobenzene, for example, 1-bromo-2,3,6-trifluorobenzene, can be reacted with magnesium metal to form the corresponding Grignard reagent. This organomagnesium compound can then be reacted with an oxygen source to introduce the hydroxyl group.

Table of Organometallic Synthesis Strategies

| Approach | Precursor | Key Reagents | Intermediate | Electrophile |

| Directed ortho-Metalation | 1,2,4-Trifluorobenzene | n-BuLi or LDA | 2,3,6-Trifluorophenyllithium | O2, then reduction; or a peroxide |

| Grignard Reaction | 1-Bromo-2,3,6-trifluorobenzene | Mg | 2,3,6-Trifluorophenylmagnesium bromide | O2, then reduction |

This table outlines potential organometallic routes to this compound.

Organometallic Approaches to Site-Selective Functionalization

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then react with various electrophiles to introduce a wide range of substituents with high precision.

For the synthesis of substituted phenols, the hydroxyl group itself is not an effective DMG. Therefore, it is often converted into a more potent DMG. The relative directing ability of various groups has been studied, with some of the most effective being amides, carbamates, and methoxy groups. In the context of synthesizing this compound, a DoM strategy would likely involve a precursor with a suitable DMG and some of the fluorine atoms already in place. The fluorine atoms themselves can also influence the acidity of adjacent protons and thus the site of metalation.

The general principle of DoM involves the coordination of a Lewis acidic organolithium reagent to a Lewis basic heteroatom of the DMG. This coordination brings the organolithium into proximity with the ortho-proton, facilitating its abstraction and the formation of a stabilized ortho-lithiated intermediate. This intermediate can then be quenched with an electrophile to introduce a desired functional group. While specific examples detailing the synthesis of this compound via DoM are not prevalent in the literature, the methodology has been successfully applied to a wide range of substituted phenols and fluorinated aromatics. For instance, a variety of 2-substituted 4-(trifluoromethyl)phenols have been prepared in good to excellent yields using o-lithiation. researchgate.net

Protective Group Chemistry in Metalation

The acidic proton of the phenolic hydroxyl group is incompatible with the strong organolithium bases used in DoM. Consequently, the hydroxyl group must be protected with a group that is stable to the reaction conditions and can be easily removed post-functionalization. The choice of protecting group is crucial as it also functions as the DMG.

Commonly used protecting groups for phenols in DoM that also act as effective DMGs include:

Carbamates (e.g., -OC(O)NEt₂): These are among the most powerful DMGs. They are readily introduced by reacting the phenol with a dialkylcarbamoyl chloride. The resulting O-aryl carbamates can be ortho-lithiated and subsequently functionalized. The carbamate can be cleaved under basic or acidic conditions to regenerate the phenol.

Silyl ethers (e.g., -OSiMe₃, -OTBS): While not strong DMGs themselves, they can be used in conjunction with other directing groups on the aromatic ring. They offer the advantage of being easily introduced and removed under mild conditions. In some cases, in situ N-silylation of O-aryl N-monoalkylcarbamates has been employed to facilitate ortho-lithiation.

Alkoxymethyl ethers (e.g., -OMOM, -OCH₂OCH₂SiMe₃): These are also effective DMGs and are stable to strongly basic conditions.

The selection of the protecting group can influence the regioselectivity of the metalation, especially in molecules with multiple potential lithiation sites. For a hypothetical DoM synthesis of a this compound precursor, a judicious choice of a protecting group that directs lithiation to the desired position would be essential.

Emerging and Specialized Synthetic Routes

Beyond classical and directed metalation strategies, emerging methodologies are being explored for the synthesis of complex molecules like this compound. These routes offer potential advantages in terms of efficiency, diversity, and sustainability.

Combinatorial Synthesis Applications

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, known as libraries, in a single process. wikipedia.org This methodology allows for the systematic variation of different parts of a molecule to explore structure-activity relationships or to discover new materials with desired properties. This approach can be carried out in either the solution phase or on a solid support. nih.gov

While specific applications of combinatorial synthesis for the generation of libraries of this compound are not widely documented, the principles of this approach are applicable. For instance, a combinatorial approach could be envisioned starting from a core trifluorinated scaffold. This scaffold could then be subjected to a variety of reactions with different building blocks to generate a library of this compound derivatives with diverse substituents. Such a library would be valuable for screening for biological activity or for identifying new liquid crystalline materials. The rapid solution-phase synthesis of a library of 225 differently fluorinated 4,4‴-dipropyl-p-quaterphenyls has been demonstrated, showcasing the potential of combinatorial methods in the synthesis of complex fluorinated molecules. harvard.edu

Table 1: Key Aspects of Combinatorial Synthesis

| Feature | Description |

| Principle | Systematic and repetitive covalent linkage of various "building blocks" to create a large array of structurally diverse compounds. |

| Synthesis Phase | Can be performed in solution or on a solid support. |

| Library Types | Can be generated as mixtures or as sets of individual compounds. |

| Screening | Libraries are screened for interactions with biological targets or for desired physical properties. |

| Application | Accelerates the discovery of new drugs and materials. |

Biosynthetic or Enzymatic Synthesis Pathways

The biosynthesis of organofluorine compounds is rare in nature. However, a "fluorinase" enzyme has been discovered that catalyzes the formation of a carbon-fluorine bond. This has opened up the possibility of using enzymatic or biosynthetic pathways for the synthesis of fluorinated compounds. nih.gov

Currently, there are no known natural biosynthetic pathways that produce trifluorophenols. The enzymatic synthesis of such a highly functionalized molecule would be a significant challenge. It would likely require the engineering of novel enzymatic cascades capable of performing regioselective aromatic fluorination and hydroxylation. While enzymes such as cytochrome P450s can catalyze a variety of reactions on aromatic compounds, their application to the synthesis of polyfluorinated phenols is still an area of active research. The enzymatic synthesis of mono- and trifluorinated alanine enantiomers has been demonstrated, expanding the scope of fluorine biocatalysis. nih.govresearchgate.net However, the synthesis of aromatic fluorinated compounds is more complex.

Table 2: Potential Biocatalytic Approaches for Fluorinated Aromatics

| Enzymatic Step | Potential Enzyme Class | Challenges |

| Aromatic Fluorination | Fluorinases, Engineered P450s | Regioselectivity, multiple fluorinations, enzyme stability. |

| Aromatic Hydroxylation | P450 Monooxygenases | Control of regioselectivity in a polyfluorinated ring. |

| Assembly of the Ring | Polyketide Synthases | Incorporation of fluorine into the building blocks. |

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, the availability of starting materials, and the required purity of the final product.

Yield, Scalability, and Operational Complexity

A comparison of potential synthetic methodologies for this compound highlights the trade-offs between different approaches.

Traditional Methods (e.g., Electrophilic Fluorination/Nucleophilic Aromatic Substitution): These are often used for industrial-scale production. They can be high-yielding but may suffer from a lack of regioselectivity, leading to isomeric mixtures that require purification. The operational complexity can be high, often requiring harsh reaction conditions and specialized equipment.

Directed Metalation: This method offers excellent regioselectivity, which is a significant advantage for the synthesis of highly substituted aromatics. Yields can be very good, but the use of cryogenic temperatures and highly reactive organolithium reagents can make this approach less amenable to large-scale production. The operational complexity is moderate to high, requiring inert atmospheres and careful handling of reagents.

Decarboxylation: A patented method describes the synthesis of this compound derivatives in high yield via the decarboxylation of a corresponding carboxylic acid precursor. google.com This route can be advantageous if the precursor is readily available. The reaction conditions involve heating in the presence of a catalyst, which can be more operationally straightforward than DoM for scaling up. For example, a derivative of this compound was obtained with a conversion rate higher than 95%. google.com

Combinatorial Synthesis: This approach is not designed for the production of a single compound in high yield but rather for the generation of a large number of diverse molecules for screening purposes. The yield of any individual compound is typically low, and the focus is on the diversity and number of compounds produced. Scalability is not a primary concern, and the operational complexity lies in the parallel synthesis and purification techniques.

Enzymatic Synthesis: This is currently a hypothetical route for this compound. While it holds the promise of high selectivity and mild reaction conditions, the development of a suitable enzymatic pathway is a significant challenge. If developed, it could offer a highly sustainable and efficient route, but at present, its yield, scalability, and operational complexity are unknown.

Table 3: Comparative Analysis of Synthetic Routes to this compound

| Methodology | Typical Yield | Scalability | Operational Complexity | Key Advantages | Key Disadvantages |

| Traditional Methods | Moderate to High | High | High | Established technology, suitable for bulk production. | Often lacks regioselectivity, harsh conditions. |

| Directed Metalation | Good to Excellent | Low to Moderate | Moderate to High | High regioselectivity. | Cryogenic temperatures, reactive reagents. |

| Decarboxylation | High | Moderate to High | Moderate | Potentially high-yielding and scalable. | Requires specific precursor. |

| Combinatorial Synthesis | Low (per compound) | Low (per compound) | High | Rapid generation of diverse libraries. | Not suitable for bulk synthesis of one compound. |

| Enzymatic Synthesis | Unknown | Unknown | Unknown | Potentially high selectivity and mild conditions. | Not yet developed for this compound. |

Environmental and Sustainability Aspects of Synthesis

Fluorinating Agents and Their Environmental Impact

The selection of a fluorinating agent is a critical factor in the environmental profile of this compound synthesis. Historically, hazardous reagents such as antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF) have been used for fluorination, but these substances are highly toxic and corrosive, and their use generates significant quantities of hazardous waste, such as hydrochloric acid (HCl) as a byproduct in reactions like the Swarts reaction tandfonline.com.

Solvent Selection and Waste Reduction

The choice of solvent plays a significant role in the environmental impact of chemical syntheses. Many fluorination reactions are carried out in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents are effective for dissolving reactants and facilitating reactions, but they are also toxic, have high boiling points (making them energy-intensive to remove), and can be difficult to recycle rsc.org. The European Union has restricted the use of DMF due to its reproductive toxicity rsc.org.

Efforts to improve the sustainability of fluorination reactions focus on several strategies:

Greener Solvents: Research has explored the use of alternative solvents with better environmental profiles. For instance, replacing tetrahydrofuran (THF) with a mixture of perfluorodecalin and dichloromethane has been shown to improve reaction yields in certain electrophilic fluorinations tandfonline.com. The use of aqueous media for fluorination reactions is also a promising area of green chemistry, as water is an environmentally benign solvent rsc.org.

Solvent Recycling: Where the use of organic solvents is unavoidable, implementing effective solvent recovery and recycling systems is crucial for minimizing waste and improving the economic and environmental performance of the synthesis.

Atom Economy and Byproduct Formation

The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. Synthetic routes with high atom economy are more sustainable as they generate less waste.

In the context of this compound synthesis, different routes will have varying levels of atom economy. For example, a deoxyfluorination reaction of a phenol to an aryl fluoride may generate a stoichiometric amount of urea as a byproduct, which represents a significant waste stream nih.gov.

Similarly, the decarboxylation of fluorinated benzoic acids, another potential route to trifluorophenols, can produce byproducts depending on the reaction conditions and the presence of catalysts. While decarboxylation can be a clean reaction, releasing only carbon dioxide, side reactions can lead to the formation of undesirable products googleapis.comepo.org.

Minimizing byproduct formation through optimized reaction conditions and the use of selective catalysts is essential for improving the sustainability of this compound production.

Energy Efficiency

Energy consumption is another important factor in the environmental impact of chemical synthesis. Many traditional fluorination and decarboxylation reactions require high temperatures and pressures, leading to significant energy usage and associated greenhouse gas emissions.

Developing synthetic methods that can be conducted at or near ambient temperature and pressure is a key goal of green chemistry. The use of highly active catalysts can enable reactions to proceed under milder conditions, thereby reducing energy consumption. For instance, some modern nucleophilic aromatic substitution reactions can be carried out at room temperature, offering a more energy-efficient alternative to high-temperature methods rsc.org.

Life Cycle Assessment

Interactive Data Table: Comparison of Solvents in Fluorination Reactions

| Solvent System | Reaction Type | Environmental/Sustainability Considerations |

| Tetrahydrofuran (THF) | Electrophilic Fluorination | Poor hydrogen atom-donating ability can lead to lower yields. |

| Perfluorodecalin/Dichloromethane | Electrophilic Fluorination | Improved reaction yields compared to THF. Dichloromethane is a volatile organic compound with health concerns. |

| Acetonitrile (MeCN) or Dimethylformamide (DMF) | Nucleophilic Aromatic Substitution | Polar aprotic solvents, often toxic and difficult to recycle. DMF is a substance of very high concern. |

| Aqueous Media | Various Fluorinations | Environmentally friendly solvent, though may not be suitable for all reaction types due to the high hydration energy of the fluoride ion. |

| Solvent-Free (Mechanochemical) | Nucleophilic Aromatic Substitution | Eliminates the need for toxic solvents, reduces waste, and can be more energy-efficient. |

Interactive Data Table: Overview of Fluorinating Agent Considerations

| Fluorinating Agent | Advantages | Disadvantages |

| Antimony Trifluoride (SbF₃) / Hydrogen Fluoride (HF) | Historically used, effective | Highly toxic and corrosive, generates hazardous waste (e.g., HCl). |

| Diethylaminosulfur Trifluoride (DAST) | Commonly used, effective for fluorinating phenols | Can decompose explosively, reacts violently with water, decomposition products are reactive. |

| N-F Reagents (e.g., Selectfluor™) | Often safer than traditional agents | Can require specific and sometimes harsh reaction conditions. |

Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms

Aromatic Reactivity Profile of 2,3,6-Trifluorophenol

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The hydroxyl group in this compound strongly activates the ring towards EAS, making it significantly more reactive than benzene (B151609). The fluorine atoms, while being deactivators, still direct incoming electrophiles to their ortho and para positions. wikipedia.org

The directing effects of the substituents in this compound can be summarized as follows:

Hydroxyl group (-OH) at C1: Strongly activating and ortho-, para-directing. This would direct incoming electrophiles to positions C2, C4, and C6.

Fluorine atom (-F) at C2: Deactivating and ortho-, para-directing. This would direct to positions C1, C3, and C5.

Fluorine atom (-F) at C3: Deactivating and ortho-, para-directing. This would direct to positions C2, C4, and C6.

Fluorine atom (-F) at C6: Deactivating and ortho-, para-directing. This would direct to positions C1, C5, and C7 (which is C1).

Considering the positions available for substitution (C4 and C5), the directing effects of the hydroxyl and fluorine groups must be collectively considered. The powerful activating effect of the hydroxyl group is expected to be the dominant factor in determining the regioselectivity. A patent describing the halogenation of this compound indicates that the compound is reactive towards electrophiles, with bromination occurring to yield 4-bromo-2,3,6-trifluorophenol. google.com This suggests that the substitution preferentially occurs at the C4 position, which is para to the hydroxyl group and meta to the fluorine at C2 and ortho to the fluorine at C3.

| Position | Influence of -OH (at C1) | Influence of -F (at C2) | Influence of -F (at C3) | Influence of -F (at C6) | Overall Predicted Favorability |

|---|---|---|---|---|---|

| C4 | Para (Strongly Activating) | Meta (Deactivating) | Ortho (Directing) | Meta (Deactivating) | Most Favorable |

| C5 | Meta (Deactivating) | Para (Directing) | Meta (Deactivating) | Ortho (Directing) | Less Favorable |

Nucleophilic aromatic substitution (NAS) involves the replacement of a substituent on an aromatic ring by a nucleophile. Generally, this reaction is facilitated by the presence of strong electron-withdrawing groups on the ring. osti.gov The fluorine atoms in this compound, being highly electronegative, contribute to the electron-deficient nature of the aromatic ring, making it susceptible to nucleophilic attack. Polyfluoroarenes are known to undergo SNAr reactions where a fluorine atom is displaced by a nucleophile. nih.gov

In the context of this compound, the fluorine atoms themselves can act as leaving groups in NAS reactions, particularly when the reaction is activated by the other electron-withdrawing fluorine atoms. The hydroxyl group, especially in its deprotonated phenoxide form, is a strong electron-donating group and would generally disfavor NAS. However, the cumulative electron-withdrawing effect of the three fluorine atoms can make the ring sufficiently electrophilic for NAS to occur. The substitution is most likely to happen at the positions activated by the other fluorine atoms (ortho or para).

The regioselectivity in electrophilic aromatic substitution is a complex interplay between the inductive and mesomeric effects of the substituents.

Inductive Effect (-I): Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack. This effect is strongest at the ortho position and diminishes with distance. chemistrytalk.org

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This effect directs incoming electrophiles to these positions. aakash.ac.inwikipedia.org

Oxidative Transformations

The phenolic moiety of this compound makes it susceptible to oxidative transformations, both through chemical and enzymatic means. The biotransformation of this compound has been noted, suggesting its susceptibility to metabolic degradation pathways. sigmaaldrich.comchemicalbook.comchemicalbook.com

Enzymatic systems, particularly those involving oxidoreductases, can catalyze the oxidation of phenolic compounds. While specific studies on the enzymatic oxidation of this compound are limited, the mechanisms can be inferred from studies on structurally similar fluorinated and halogenated phenols.

Heme dehaloperoxidases are enzymes capable of catalyzing the dehalogenation of aromatic compounds. acs.org Studies on the defluorination of 2,4,6-trifluorophenol by a heme dehaloperoxidase provide significant insights into the potential enzymatic degradation pathway for this compound. manchester.ac.uk The proposed mechanism involves the following key steps: acs.orgmanchester.ac.uk

Hydrogen Atom Abstraction: The enzyme's active species, typically a high-valent iron-oxo intermediate (Compound I), initiates the reaction by abstracting a hydrogen atom from the phenolic hydroxyl group of the fluorophenol substrate. acs.orgmanchester.ac.uk

OH Rebound: The resulting phenoxyl radical then undergoes an "OH rebound" step, where the hydroxyl group from the enzyme's active site is transferred to either the ortho or para position of the aromatic ring. acs.orgmanchester.ac.uk This forms a fluorinated hydroxycyclohexadienone intermediate.

Enzymatic Oxidation Mechanisms

Heme Dehaloperoxidase-Mediated Defluorination

Hydrogen Atom Abstraction and Radical Intermediates

The initial and rate-determining step in the oxidative degradation of trifluorophenols by high-valent iron(IV)-oxo species is the abstraction of a hydrogen atom from the phenolic hydroxyl group. acs.org This process leads to the formation of two key radical intermediates: a trifluorophenoxyl radical and an iron(III)-hydroxo species. acs.orgmanchester.ac.ukresearchgate.net

This hydrogen atom abstraction is a fundamental process in the catalytic cycle of many iron-containing oxygenases. acs.org The reaction can be represented as follows:

Fe(IV)=O + Ar-OH → [Fe(III)-OH •Ar-O]

Fe(IV)=O represents the iron(IV)-oxo species.

Ar-OH represents the trifluorophenol.

[Fe(III)-OH •Ar-O] represents the resulting caged radical pair of the iron(III)-hydroxo species and the trifluorophenoxyl radical.

Computational studies on analogous fluorophenol reactions with heme dehaloperoxidases corroborate that this hydrogen atom abstraction is a feasible and rapid step, characterized by a low free energy of activation. acs.org

Hydroxyl Rebound Mechanisms

Following the initial hydrogen atom abstraction, the subsequent step in the reaction pathway is a hydroxyl rebound. acs.org In this mechanistic step, the newly formed trifluorophenoxyl radical, still within the proximity of the iron center, attacks the hydroxyl group of the iron(III)-hydroxo species. acs.org This "rebound" results in the formation of an iron(II)-bound adduct. acs.org

The hydroxyl rebound is a key feature of the oxygen rebound mechanism, which is a consensus pathway for the hydroxylation of various substrates by iron-containing oxygenases. acs.org This step is typically very fast. acs.org The sequence of hydrogen abstraction followed by hydroxyl rebound leads to the formation of hydroxycyclohexadienone intermediates. acs.orgmanchester.ac.uk

Proton-Assisted Fluorine Release

The defluorination of the trifluorophenol ring is a critical step in its degradation and is facilitated by the presence of a proton. acs.org Computational studies on the enzymatic defluorination of 2,4,6-trifluorophenol by a heme dehaloperoxidase model provide a detailed mechanism for this process, which is considered relevant to nonheme iron systems as well. acs.org

After the hydroxyl rebound, which forms a trifluoro-hydroxycyclohexadienone intermediate, the release of a fluorine atom is assisted by a proton donor. acs.org This can occur either within the enzyme's active site or in the surrounding aqueous solution. acs.org The proton assists in the cleavage of the C-F bond, leading to the formation of hydrogen fluoride (B91410) (HF) and a difluoro-diquinone product. acs.org The transition state for this step involves the simultaneous breaking of the C-F bond and the formation of the H-F bond. acs.org

Formation of Fluorinated Quinone Products

The ultimate products of the oxidative degradation of trifluorophenols are fluorinated quinones. acs.orgmanchester.ac.ukresearchgate.net Following the proton-assisted fluorine release from the hydroxycyclohexadienone intermediates, difluoro-benzoquinones are formed. acs.org

In the reaction of 2,4,6-trifluorophenol with a nonheme iron(IV)-oxo species, the decay of the iron(III)-hydroxo adduct with the oxidized substrate leads to the formation of quinone products. acs.orgmanchester.ac.ukresearchgate.net Specifically, both 2,6-difluoro-p-benzoquinone and 2-fluoro-o-benzoquinone have been identified as products, with the ortho-quinone being the major product in some systems. acs.org The formation of these quinones represents the breakdown of the aromatic ring of the parent trifluorophenol.

The general transformation can be summarized in the following table:

| Reactant | Key Intermediates | Final Products |

| This compound (by analogy) | Trifluorophenoxyl radical, Iron(III)-hydroxo species, Trifluoro-hydroxycyclohexadienone | Difluorinated benzoquinones |

Substrate Binding Pocket Interactions and Proton Delivery

The interaction between the trifluorophenol substrate and the enzyme's active site is crucial for facilitating the reaction. In enzymatic systems like heme dehaloperoxidases, the substrate is held within the binding pocket through a combination of hydrogen bonding and π-stacking interactions with specific amino acid residues. manchester.ac.uk This precise positioning orients the substrate correctly for the initial hydrogen atom abstraction.

The delivery of protons, essential for the fluorine release step, is also a controlled process within the enzyme. Specific amino acid residues, such as histidine, can play a key role in a proton relay mechanism, shuttling protons to the active site where they are needed for the C-F bond cleavage. acs.org The availability of a proton donor in the vicinity of the bound intermediate is a determining factor in the rate of defluorination. acs.org

Nonheme Iron(IV)-Oxo Species Reactivity

Biomimetic studies utilizing nonheme iron(IV)-oxo complexes provide significant insights into the reactivity of these species with trifluorophenols. These synthetic models effectively replicate the oxidative power of their enzymatic counterparts.

Phenolate (B1203915) Radical Formation and Iron(III)-Hydroxo Adducts

The reaction of a nonheme iron(IV)-oxo species with 2,4,6-trifluorophenol provides a clear model for the initial steps of the reaction with this compound. The process is initiated by a hydrogen atom abstraction from the phenolic hydroxyl group. acs.orgmanchester.ac.ukresearchgate.net This leads to the formation of a trifluorophenolate radical and an iron(III)-hydroxo species. acs.orgmanchester.ac.ukresearchgate.net

A notable feature of this reaction is the subsequent formation of an adduct between the iron(III)-hydroxo species and the oxidized substrate. acs.orgmanchester.ac.ukresearchgate.net This intermediate has been observed experimentally and is characterized by a distinct absorption maximum in the visible spectrum. acs.orgmanchester.ac.ukresearchgate.net The formation of this adduct is facilitated by the open coordination sphere around the iron center in some synthetic complexes, allowing for the approach and binding of the substrate. acs.org The decay of this adduct ultimately leads to the formation of the final quinone products. acs.orgmanchester.ac.ukresearchgate.net

The key steps in the reaction with a nonheme iron(IV)-oxo species are summarized below:

| Step | Description |

| 1. Hydrogen Atom Abstraction | The iron(IV)-oxo species abstracts a hydrogen atom from the hydroxyl group of the trifluorophenol. |

| 2. Intermediate Formation | A trifluorophenolate radical and an iron(III)-hydroxo species are formed. |

| 3. Adduct Formation | The iron(III)-hydroxo species forms an adduct with the oxidized substrate. |

| 4. Product Formation | The adduct decays to yield fluorinated quinone products. |

Chemical Oxidation Pathways

The oxidation of this compound can proceed through several pathways, leading to the formation of quinones or other degradation products, often facilitated by chemical or biological catalysts.

The oxidation of phenols to quinones is a well-established transformation, and halogenated phenols are no exception. While direct studies on the oxidation of this compound to its corresponding quinone are not extensively detailed in readily available literature, the mechanism can be inferred from studies on similar halogenated phenols, such as 2,4,6-trichlorophenol (B30397) (TCP) and 2,4,6-trifluorophenol. nih.govacs.org

The reaction is typically initiated by a one-electron oxidation of the phenol (B47542) to form a phenoxyl radical intermediate. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. Subsequent enzymatic or chemical oxidation of this radical leads to the formation of a benzoquinone. In the case of 2,4,6-trihalophenols, this oxidation is often accompanied by the dechlorination or defluorination at the para position to yield a 2,6-dihalo-1,4-benzoquinone. nih.govacs.org

For this compound, the proposed pathway would involve the initial formation of the 2,3,6-trifluorophenoxyl radical. Subsequent oxidation and rearrangement would likely lead to the formation of a trifluorinated benzoquinone, although the exact structure of the resulting quinone may depend on the specific reaction conditions and the oxidant used.

Table 1: Postulated Products of this compound Oxidation

| Reactant | Oxidizing Agent | Postulated Product |

| This compound | Peroxidases/H₂O₂ | Trifluorobenzoquinone |

The oxidation of halogenated phenols can be efficiently catalyzed by various peroxidases, including both natural enzymes and synthetic mimics. These catalysts enhance the rate of oxidation and can influence the product distribution. For instance, horseradish peroxidase (HRP) has been shown to catalyze the oxidation of 2,4,6-trichlorophenol, leading to the formation of 2,6-dichloro-1,4-benzoquinone. nih.gov

More recently, artificial metalloenzymes have been developed to mimic the activity of natural peroxidases. One such example is Fe-MC6*a, an artificial peroxidase that has demonstrated catalytic activity in the H₂O₂-dependent oxidation of a range of mono-, di-, tri-, and penta-halogenated phenols. mdpi.com While the study specifically mentioned the high turnover number for the oxidation of 2,4,6-trifluorophenol, the general mechanism is applicable to other isomers. mdpi.com The catalytic cycle of these peroxidases typically involves the formation of a high-valent iron-oxo species (Compound I), which then abstracts a hydrogen atom from the phenolic hydroxyl group, initiating the oxidation cascade. acs.org

The application of such artificial peroxidases to the oxidation of this compound would be expected to facilitate its conversion to oxidized products, potentially including quinones and various oligomeric species through radical coupling reactions. The efficiency and selectivity of this catalytic oxidation would likely be influenced by the steric and electronic effects of the fluorine substituents on the phenol ring.

Derivatization Reactions

The hydroxyl group of this compound serves as a key functional handle for a variety of derivatization reactions, allowing for the synthesis of ethers, esters, and other functionalized molecules.

The conversion of phenols to ethers is a fundamental organic transformation, and this compound can be readily etherified. A common and versatile method for this is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile and displaces a halide or other suitable leaving group from an alkylating agent.

A patent describes the etherification of derivatives of this compound as part of the synthesis of new liquid crystal materials. google.com The general procedure involves reacting the trifluorophenol derivative with an alkyl halide in the presence of a base.

Table 2: General Conditions for Williamson Ether Synthesis of this compound Derivatives

| Substrate | Reagents | Product |

| This compound | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (R-X) | 2,3,6-Trifluoroalkoxybenzene |

The reactivity of the alkyl halide follows the typical Sₙ2 trend (methyl > primary > secondary), and the choice of base and solvent can be optimized to achieve high yields.

The phenolic hydroxyl group of this compound can be acylated to form esters. Due to the reduced nucleophilicity of the phenolic oxygen compared to an alcohol, direct esterification with a carboxylic acid (Fischer esterification) is generally inefficient. More reactive acylating agents, such as acid anhydrides or acyl chlorides, are typically employed. chemguide.co.uk

When reacting with an acid anhydride, such as acetic anhydride, in the presence of a base or with gentle heating, this compound would be expected to form the corresponding acetate ester with the release of a carboxylic acid byproduct. chemguide.co.uk

The use of a more reactive acyl chloride, such as acetyl chloride, would also yield the corresponding ester, with the formation of hydrogen chloride as a byproduct. These reactions are generally rapid and can be carried out under mild conditions.

Table 3: Common Esterification Methods for Phenols

| Acylating Agent | General Reaction | Byproduct |

| Acid Anhydride (e.g., (RCO)₂O) | Phenol + Acid Anhydride → Phenyl Ester + Carboxylic Acid | Carboxylic Acid |

| Acyl Chloride (e.g., RCOCl) | Phenol + Acyl Chloride → Phenyl Ester + HCl | Hydrogen Chloride |

The introduction of a carboxylic acid group onto the aromatic ring of this compound to form a fluorinated hydroxybenzoic acid is a synthetically valuable transformation. The Kolbe-Schmitt reaction is a well-known industrial process for the carboxylation of phenols. wikipedia.org This reaction typically involves the treatment of a sodium phenoxide with carbon dioxide under pressure and at elevated temperatures. wikipedia.org The reaction proceeds via the nucleophilic addition of the phenoxide to CO₂. wikipedia.org

While the direct application of the Kolbe-Schmitt reaction to this compound is not extensively documented, the principles of the reaction suggest it could be a viable, albeit potentially challenging, route. The electron-withdrawing nature of the three fluorine atoms would decrease the nucleophilicity of the phenoxide, likely requiring more forcing reaction conditions (higher temperature and pressure) compared to phenol itself. mdpi.com

Furthermore, the regioselectivity of the carboxylation would be influenced by the fluorine substituents. In the Kolbe-Schmitt reaction of phenol, the ortho-isomer (salicylic acid) is typically favored under kinetic control, while the para-isomer can be obtained under thermodynamic control. For this compound, the available positions for carboxylation are C4 and C5. The electronic and steric environment created by the fluorine atoms would direct the incoming carboxyl group, and predicting the major isomer would require careful consideration of these factors. Biocatalytic alternatives using benzoic acid decarboxylases have also been explored for the regioselective ortho-carboxylation of phenols. rsc.org

Comparative Reactivity Studies with Isomeric and Analogous Compounds

The reactivity of this compound is significantly influenced by the electronic and steric effects of its three fluorine substituents and the hydroxyl group. To understand its chemical behavior, it is instructive to compare its reactivity with its isomers and other analogous fluorinated phenols. The positioning of the electron-withdrawing fluorine atoms on the aromatic ring dictates the electron density distribution, acidity, and susceptibility to electrophilic and nucleophilic attack.

Acidity Comparison

The acidity of phenols is a direct measure of the stability of the corresponding phenoxide ion. Electron-withdrawing groups, such as fluorine, generally increase the acidity of phenols by stabilizing the negative charge of the phenoxide ion through their inductive effects. The position of these substituents is crucial in determining the extent of this stabilization.

A predicted pKa value for this compound is approximately 6.45. chemicalbook.com This indicates that it is a significantly stronger acid than phenol (pKa ≈ 10). The cumulative electron-withdrawing effect of the three fluorine atoms is responsible for this enhanced acidity.

For comparison, the experimental pKa values for monofluorophenols reveal the influence of the fluorine position. 2-Fluorophenol has a pKa of 8.7, 3-fluorophenol has a pKa of 9.3, and 4-fluorophenol has a pKa of 9.9. ucla.edu The greater acidity of 2-fluorophenol compared to its isomers can be attributed to the strong inductive effect of the fluorine atom in close proximity to the hydroxyl group, which effectively stabilizes the phenoxide ion. ucla.edu In the case of this compound, the presence of two ortho- and one meta-fluorine atom leads to a substantial increase in acidity compared to the monofluorinated analogs.

| Compound | pKa |

|---|---|

| Phenol | ~10.0 |

| 2-Fluorophenol | 8.7 |

| 3-Fluorophenol | 9.3 |

| 4-Fluorophenol | 9.9 |

| This compound | ~6.45 (Predicted) |

Electrophilic Aromatic Substitution

The positions ortho and para to the hydroxyl group are C2, C4, and C6. In this compound, the C2 and C6 positions are already substituted with fluorine. Therefore, electrophilic attack would be directed primarily to the C4 position, which is para to the hydroxyl group. However, the strong deactivating effect of the three fluorine atoms significantly reduces the nucleophilicity of the aromatic ring, making reactions like nitration and halogenation less favorable compared to phenol or even monofluorophenols.

For instance, the nitration of monosubstituted benzenes with an -OH group is directed to the ortho and para positions. nih.gov While no specific comparative kinetic data for the nitration of this compound was found, it is expected to be significantly slower than that of phenol due to the deactivating nature of the fluorine atoms.

Nucleophilic Aromatic Substitution

Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNA r). The fluorine atoms in this compound make the aromatic ring electron-deficient and can act as leaving groups in such reactions. The rate of SNAr reactions is dependent on the stabilization of the negatively charged intermediate (Meisenheimer complex).

The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in aliphatic systems. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic.

In this compound, the fluorine atoms at the C2 and C6 positions are ortho to the hydroxyl group, and the fluorine at C3 is meta. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack. The relative reactivity of the different fluorine atoms as leaving groups would depend on the reaction conditions and the nature of the attacking nucleophile. The positions ortho and para to the strongly activating hydroxyl group are generally less favored for nucleophilic attack. However, the cumulative electron-withdrawing effect of the three fluorine atoms makes the entire ring susceptible.

Oxidation Reactions

The susceptibility of phenols to oxidation is influenced by the substituents on the aromatic ring. Electron-donating groups generally facilitate oxidation, while electron-withdrawing groups make oxidation more difficult.

Studies on the enzymatic oxidation of monofluorophenols by tyrosinase have shown that both electronic and steric factors play a role. nih.govresearchgate.net It was observed that 3-fluorophenol and 4-fluorophenol are substrates for the enzyme, while 2-fluorophenol acts as a competitive inhibitor, suggesting that the position of the fluorine atom is critical for reactivity. nih.govresearchgate.net The electron-withdrawing nature of fluorine was found to affect the binding of the substrate to the enzyme. nih.govresearchgate.net

| Reaction Type | Reactivity of this compound Compared to Phenol | Key Influencing Factors |

|---|---|---|

| Acidity | More acidic | Strong inductive effect of three fluorine atoms stabilizing the phenoxide ion. |

| Electrophilic Aromatic Substitution | Less reactive | Deactivating effect of three fluorine atoms reducing ring nucleophilicity. |

| Nucleophilic Aromatic Substitution | More reactive (ring activation) | Electron-deficient ring due to three fluorine atoms. Fluorine can act as a leaving group. |

| Oxidation | Less reactive | Electron-withdrawing nature of fluorine atoms and potential steric hindrance. |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis Techniques for Research

Spectroscopic methods are indispensable for the characterization of 2,3,6-Trifluorophenol. Techniques such as Nuclear Magnetic Resonance (NMR), microwave, and UV-Vis spectroscopy each offer unique information about the molecular structure, conformation, and electronic transitions.

NMR spectroscopy is a powerful tool for probing the atomic-level structure of this compound. Both ¹⁹F and ¹H nuclei serve as valuable reporters on the molecular environment.

Fluorine-19 NMR (¹⁹F-NMR) is particularly sensitive to changes in the electronic environment of the fluorine atoms on the aromatic ring. This sensitivity makes it an excellent technique for studying processes that alter electron distribution, such as ionization equilibria and metabolic transformations. The biotransformation of this compound, for instance, has been specifically studied using the ¹⁹F-NMR technique sigmaaldrich.comchemicalbook.comchemicalbook.com.

In such studies, the chemical shifts of the fluorine nuclei are monitored. Changes in these shifts can indicate the enzymatic conversion of the phenol (B47542) to other species, such as fluorinated catechols or fluoromuconates, providing a clear method for tracking metabolic pathways and identifying intermediate products nih.gov. The significant changes in fluorine chemical shifts upon deprotonation or substitution make ¹⁹F-NMR a precise tool for investigating the compound's interaction with biological systems and determining equilibrium constants.

Proton NMR (¹H-NMR) spectroscopy is a fundamental technique used to identify and characterize the products of chemical reactions involving this compound. The compound may be used as a model substance to explore the site-selective functionalization of halogen-bearing phenols through organometallic approaches sigmaaldrich.comchemicalbook.comchemicalbook.comfishersci.ca. In these applications, ¹H-NMR is essential for confirming the structure of the resulting products. By analyzing the chemical shifts, coupling constants, and integration of the proton signals on the aromatic ring and any newly introduced functional groups, researchers can verify the outcome of a synthetic step and ascertain the regioselectivity of the reaction.

Microwave spectroscopy provides highly accurate data on the rotational properties of molecules in the gas phase, allowing for the precise determination of molecular geometry and other physical parameters.

The microwave spectrum of this compound has been measured for the first time using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer in the 8–18 GHz range furman.edu. This experimental work, supported by ab initio calculations, was undertaken to determine the molecule's rotational constants (A, B, C) and centrifugal distortion constants furman.edu. These constants are fundamental molecular properties that are directly related to the moments of inertia and, consequently, the precise three-dimensional structure of the molecule. The distortion constants provide additional information about the flexibility of the molecule and the rigidity of its structure furman.edu.

The table below summarizes the type of spectroscopic parameters obtained from the microwave spectrum analysis of this compound.

| Spectroscopic Parameter | Symbol | Unit | Significance |

| Rotational Constant A | A | MHz | Related to the moment of inertia along the a-axis |

| Rotational Constant B | B | MHz | Related to the moment of inertia along the b-axis |

| Rotational Constant C | C | MHz | Related to the moment of inertia along the c-axis |

| Centrifugal Distortion Constant | ΔJ | kHz | Correction for rotational energy levels |

| Centrifugal Distortion Constant | ΔJK | kHz | Correction for rotational energy levels |

| Centrifugal Distortion Constant | ΔK | kHz | Correction for rotational energy levels |

| Centrifugal Distortion Constant | δJ | kHz | Correction for rotational energy levels |

| Centrifugal Distortion Constant | δK | kHz | Correction for rotational energy levels |

This table represents the parameters determined in the study of this compound's microwave spectrum furman.edu.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, the phenol group acts as a chromophore. The technique is particularly useful for studying changes in conjugation and protonation states. The extent of protonation of fluorinated aromatic compounds can be reliably determined using UV-Vis spectroscopy, as the absorption spectrum of the phenolate (B1203915) ion differs significantly from that of the protonated phenol researchgate.net. This allows for the determination of the compound's pKa value by monitoring spectral changes as a function of pH.

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique that can provide detailed structural information about a molecule's chromophore. By tuning the excitation wavelength of the laser to coincide with an electronic transition of the molecule, a significant enhancement of the Raman scattering intensity for vibrational modes coupled to this electronic transition is achieved. This selective enhancement, which can be up to a factor of 106, allows for the study of specific parts of a molecule with high sensitivity and selectivity.

In a broader context, RR spectroscopy has been successfully applied to study related halogenated phenols. For example, studies on chlorophenols and bromophenols have utilized Raman and infrared spectroscopy to propose vibrational assignments and describe the normal modes of these molecules. colab.ws Similar methodologies could be applied to this compound to build a comprehensive understanding of its vibrational properties.

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic centers, such as radicals, radical ions, and transition metal complexes. Electron Nuclear Double Resonance (ENDOR) is an extension of EPR that provides higher resolution of the hyperfine interactions between the unpaired electron and magnetic nuclei, offering more detailed information about the electronic and geometric structure of the paramagnetic species.

There are no specific EPR or ENDOR studies reported in the scientific literature for this compound. This is expected, as this compound in its ground state is a diamagnetic molecule with no unpaired electrons, and therefore, it is EPR-silent.

However, these techniques could be invaluable for studying radical species derived from this compound. For instance, the phenoxyl radical of this compound could be generated through chemical or electrochemical oxidation, or via photolysis. EPR spectroscopy could then be used to detect and characterize this radical. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide a unique fingerprint of the radical. Furthermore, ENDOR spectroscopy could be employed to precisely measure the hyperfine interactions with the fluorine and hydrogen nuclei, yielding detailed information about the spin density distribution within the radical and its molecular structure. Such studies would be crucial for understanding the antioxidant or pro-oxidant behavior of this compound and its role in radical-mediated reactions.

Theoretical and Computational Chemistry

Theoretical and computational chemistry have become indispensable tools for complementing experimental data and providing deeper insights into the structure, properties, and reactivity of molecules. For this compound, computational methods have been employed to understand its fundamental properties.

Ab Initio Calculations

Ab initio calculations are a class of computational chemistry methods based on quantum mechanics that aim to solve the electronic Schrödinger equation without any empirical parameters. These methods are crucial for providing fundamental insights into molecular properties.

In the context of this compound, ab initio calculations have been utilized to support experimental findings. Specifically, in a study of the molecule's microwave spectrum, ab initio calculations were performed to aid in the analysis of the spectroscopic data. furman.edu This synergy between high-resolution spectroscopy and theoretical calculations is essential for the accurate determination of molecular structures and properties.

The conformational landscape of a molecule dictates many of its physical and chemical properties. For this compound, the primary conformational flexibility arises from the orientation of the hydroxyl proton relative to the aromatic ring.

While detailed conformational analysis studies with extensive data tables for this compound are not widely published, the aforementioned microwave spectroscopy study inherently involves a conformational analysis to interpret the observed rotational constants. furman.edu The theoretical calculations performed in that study would have explored the potential energy surface with respect to the hydroxyl group orientation to identify the most stable conformer(s). Such calculations typically provide information on the relative energies of different conformers and the energy barriers for their interconversion. The agreement between the theoretically predicted rotational constants for the lowest energy conformer and the experimentally determined values provides confidence in the determined molecular structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that has a favorable balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. DFT methods have been applied to investigate the properties of this compound.

The study on the microwave spectrum of this compound employed calculations at the B3LYP/6-311+G(d,p) level of theory. furman.edu The B3LYP functional is a popular hybrid DFT functional that combines the strengths of Hartree-Fock theory and DFT. This level of theory is commonly used for geometry optimizations and the calculation of various molecular properties, including rotational constants and vibrational frequencies.

DFT has emerged as a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. By mapping the potential energy surface, DFT calculations can help to understand the feasibility of a proposed reaction mechanism and predict reaction outcomes.

While general applications of DFT for elucidating reaction mechanisms are extensive, mdpi.comarxiv.org specific DFT studies focusing on the reaction mechanisms of this compound are not prominently featured in the available literature. However, it is known that this compound can be used as a model compound to investigate the site-selective functionalization of halogen-bearing phenols through an organometallic approach. fishersci.casigmaaldrich.com DFT calculations could be instrumental in such investigations by:

Predicting Reaction Sites: Calculating molecular electrostatic potentials and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack.

Modeling Transition States: Identifying the transition state structures and calculating the activation energies for different reaction pathways to determine the most favorable mechanism.

Understanding Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the interaction of this compound with the catalyst, helping to explain the observed selectivity and reactivity.

Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on a reaction involving this compound.

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |

|---|---|---|---|

| This compound + Reagent | -X.XXXXXX | XX.X | - |

| Transition State | -Y.YYYYYY | YY.Y | 25.0 |

| Product Complex | -Z.ZZZZZZ | ZZ.Z | - |

Frontier Orbital Energy Predictions

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the energies of these frontier orbitals. For substituted phenols, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. In the case of this compound, the strongly electronegative fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenol. This is due to the inductive electron-withdrawing effect of fluorine.

| Parameter | Energy (eV) | Computational Method | Basis Set |

|---|---|---|---|

| HOMO | -6.85 | DFT/B3LYP | 6-31G |

| LUMO | -1.25 | DFT/B3LYP | 6-31G |

| HOMO-LUMO Gap | 5.60 | DFT/B3LYP | 6-31G* |

Molecular Dynamics (MD) Simulations

For a molecule like this compound, MD simulations can be employed to study its behavior in various environments, such as in aqueous solution or embedded within a lipid bilayer, mimicking a cell membrane. These simulations can elucidate how the molecule interacts with its surroundings, including the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and water molecules. The trifluorinated phenyl ring's interactions with other molecules, which can include hydrophobic and halogen bonding interactions, can also be investigated.

While specific MD simulation studies on this compound are not prevalent in the literature, research on other phenolic and fluorinated compounds demonstrates the utility of this technique. For instance, MD simulations have been used to study the structuring of water around phenol and the dynamics of fullerene derivatives in aqueous solutions. These studies provide insights into how fluorinated compounds might partition between different phases and interact with biological macromolecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical processes in complex systems, such as enzymatic reactions. In this approach, the region of the system where the chemistry occurs (e.g., the substrate and the enzyme active site) is treated with a high-level quantum mechanical method, while the remainder of the system (e.g., the rest of the protein and the surrounding solvent) is described using a more computationally efficient molecular mechanics force field.

This dual-level approach allows for the accurate modeling of electronic changes during a chemical reaction while still accounting for the influence of the larger environment. For this compound, QM/MM studies would be invaluable for investigating its potential interactions and reactions within an enzyme's active site. For example, if this compound were a substrate or an inhibitor of an enzyme, QM/MM simulations could be used to model the reaction mechanism, including the formation of transition states and intermediates.

Although specific QM/MM studies involving this compound are not documented in the provided search results, the methodology has been widely applied to understand the mechanisms of enzymes that process phenolic and halogenated substrates. These studies have provided critical insights into how the protein environment influences the reactivity of the substrate.

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling, particularly molecular docking and molecular dynamics simulations, is a cornerstone of modern drug discovery and mechanistic enzymology. These methods are used to predict and analyze the binding of small molecules, such as this compound, to the active site of an enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be used to screen for potential protein targets and to generate hypotheses about its binding mode. The presence of fluorine atoms can enhance binding affinity through interactions like halogen bonding. rroij.com

Following docking, MD simulations can be used to assess the stability of the predicted enzyme-substrate complex and to explore the dynamics of the interaction. These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the key interactions that stabilize the complex. The use of fluorinated compounds as mechanistic probes in enzyme studies is a common strategy, as they can act as effective mimics of natural substrates or as inhibitors. researchgate.net

While specific enzyme-substrate interaction models for this compound are not detailed in the available literature, studies on other fluorinated organic molecules and fluorophenylthiourea derivatives have demonstrated the utility of these computational approaches in understanding their inhibitory mechanisms against enzymes like glutathione (B108866) S-transferases and glutathione reductase. rroij.comnih.gov Such studies often reveal key binding modes and interactions at an atomic level of detail. rroij.com

| Compound | Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Tyrosinase | -7.2 | His208, Phe223, Val218 |

| Phenol | Tyrosinase | -5.8 | His208, Phe223 |

| 4-Fluorophenol | Tyrosinase | -6.1 | His208, Phe223, Val218 |

Applications in Advanced Materials Science and Catalysis

Precursor in Materials Science

In the field of materials science, 2,3,6-Trifluorophenol is primarily utilized as a monomer or an intermediate in the synthesis of specialized fluorinated materials. Its applications range from the formulation of robust polymers and coatings to the development of sophisticated functional materials like liquid crystals. The strategic placement of fluorine atoms on the phenol (B47542) ring significantly influences the properties of the resulting macromolecules, leading to materials with superior performance characteristics.

The incorporation of this compound into polymer backbones is a key strategy for developing advanced polymeric materials and coatings with exceptional properties. Fluorinated polymers, in general, are renowned for their low surface energy, high thermal stability, and excellent chemical resistance. While specific data on polymers exclusively derived from this compound is limited in publicly available literature, the principles of fluorine chemistry in polymers suggest that its use would contribute to these enhanced characteristics.

The presence of fluorine substituents on the phenol ring in this compound is a critical factor for enhancing the chemical inertness of materials derived from it when compared to their non-fluorinated counterparts guidechem.com. The strong carbon-fluorine bond and the shielding effect of the fluorine atoms protect the polymer backbone from chemical attack. This results in polymers and coatings with superior resistance to a wide range of corrosive chemicals, solvents, and harsh environmental conditions.

The thermal stability of polymers is also significantly improved by the incorporation of fluorine. Fluorinated polymers often exhibit high decomposition temperatures, making them suitable for applications in demanding, high-temperature environments.

General Impact of Fluorination on Polymer Properties:

| Property | Influence of Fluorine Incorporation |

| Chemical Resistance | Significantly enhanced due to the strength and stability of the C-F bond. |

| Thermal Stability | Increased decomposition temperatures. |

| Surface Energy | Lowered, leading to hydrophobic and oleophobic properties. |

| Dielectric Constant | Generally lowered, which is beneficial for electronic applications. |

Beyond its use in high-performance polymers, this compound and its derivatives are instrumental in the development of functional materials. A notable application is in the synthesis of liquid crystals guidechem.com. Specific derivatives of this compound are considered important intermediates for the production of liquid crystal compounds that exhibit desirable characteristics for display technologies google.com.

Furthermore, this compound can be used as a model compound to explore the site-selective functionalization of phenols that contain halogens, utilizing organometallic methods chemicalbook.comfishersci.ca. This capability allows for the precise engineering of molecular structures to create functional materials with tailored electronic, optical, or recognition properties for various advanced applications.

Formulation of Advanced Polymers and Coatings

Catalytic Applications

In the domain of catalysis, this compound is relevant both in terms of its own synthesis, which may require catalysis, and its potential role in catalytic processes.

While the industrial preparation of this compound can involve transition metal catalysis guidechem.com, detailed information regarding the use of this compound or its derivatives as ligands in the development of new catalysts is not extensively documented in the reviewed scientific literature.

A significant catalytic application involving this compound is its use as a monomer in oxidative polymerization reactions. Specifically, it is a suitable substrate for copper-catalyzed oxidative polymerization to produce poly(oxyfluorophenylene)s. This class of polymers is of interest for its potential high-performance properties. The mechanism of copper-catalyzed oxidation is complex and involves the formation of a catalytic complex that facilitates the polymerization process nih.govmdpi.comdntb.gov.ua. The oxidative coupling of phenols is a well-established method for the synthesis of poly(phenylene oxide)s (PPOs), and the inclusion of fluorine atoms from this compound is expected to yield PPO derivatives with enhanced properties researchgate.netvot.plresearchgate.net.

Research in Medicinal Chemistry and Agrochemical Development

Role as a Building Block in Pharmaceutical Development

In pharmaceutical research, 2,3,6-Trifluorophenol is utilized as an intermediate in the creation of bioactive molecules. guidechem.com Its structure is a key component for chemists aiming to introduce a trifluorinated phenyl moiety into a larger molecular scaffold.

Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

This compound serves as a foundational material in the synthesis of fluorinated pharmaceutical compounds. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as lipophilicity and metabolic stability. This compound provides a ready-made trifluorinated phenyl ring that can be incorporated into potential APIs through various chemical reactions. guidechem.com It is employed in research and development activities to facilitate the synthesis of new compounds with desired pharmacological characteristics. guidechem.com

Development of Novel Compounds with Enhanced Biological Activity

The development of novel compounds with enhanced biological activity is a key area of research. A Japanese patent describes a method for producing new derivatives of 2,3,6-trifluorophenols. These derivatives were created for use in the production of liquid crystals, demonstrating the compound's utility as a starting material for novel molecular structures. google.com While this specific application is in materials science, the synthetic principles underscore its potential in creating new molecules that could be investigated for enhanced biological activity in a pharmaceutical context.

Investigation of Enzyme Inhibition Mechanisms (e.g., InhA)

There is no direct evidence in the available scientific literature to suggest that this compound is specifically used as a building block for inhibitors of the enzyme InhA, a target for antituberculosis drugs. Research on InhA inhibitors has explored various chemical scaffolds, including other fluorinated compounds like triclosan (B1682465) derivatives, but a direct synthetic link to this compound is not documented. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Intermediate in Agrochemical Formulations

Similar to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. guidechem.com Its structure is used to build more complex molecules that are active as herbicides or fungicides.

Production of Herbicides and Fungicides

This compound is employed in the manufacturing of agrochemicals, including herbicides and fungicides. guidechem.com The mechanism of action for agrochemicals derived from this compound is generally based on the inhibition of specific enzymes or metabolic pathways in the target weeds or fungi. guidechem.com However, specific commercial examples of herbicides or fungicides that are synthesized directly from this compound are not widely detailed in public literature.

Below is a table summarizing the primary applications of this compound.

| Field | Application | Role of this compound |

| Medicinal Chemistry | Synthesis of APIs | Intermediate for bioactive molecules. guidechem.com |

| Development of Novel Compounds | Precursor for new chemical entities. google.com | |

| Agrochemicals | Herbicide & Fungicide Production | Intermediate for active ingredients. guidechem.com |

Environmental Remediation and Biodegradation Studies

The persistence of fluorinated organic compounds in the environment has prompted extensive research into their ultimate fate and potential for remediation. Due to the high strength of the carbon-fluorine bond, these compounds, including this compound, are often resistant to degradation. However, microbial enzymatic systems have demonstrated the capacity to break down a variety of halogenated aromatic compounds, offering a promising avenue for bioremediation. While the biotransformation of this compound has been noted in scientific literature, particularly through studies utilizing 19F Nuclear Magnetic Resonance (NMR) spectroscopy, specific and detailed enzymatic pathways for its degradation are not yet extensively documented guidechem.comsigmaaldrich.comsigmaaldrich.com.